2-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol
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Description
Olomoucine is a purine derivative that inhibits CDKs and exhibits anti-inflammatory, neuroprotective, and anticancer activities . In macrophages, olomoucine decreases levels of NO and iNOS and suppresses activation of NF-κB . In leukemia cells, olomoucine alters cell cycle progression and inhibits proliferation . Additionally, this compound prevents cathepsin L translocation and the induction of autophagy in neurons, protecting against 6-OHDA-induced toxicity .
Molecular Structure Analysis
The molecular structure of Olomoucine is represented by the formula C15H18N6O . It has a molecular weight of 298.34 .Physical And Chemical Properties Analysis
The physical and chemical properties of Olomoucine include a melting point of 120-130°C and solubility in DMSO or methanol .Mechanism of Action
properties
IUPAC Name |
2-[(9-methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5OS2/c1-21-10-20-13-14(18-9-19-15(13)21)17-8-16(22,11-4-6-23-7-11)12-3-2-5-24-12/h2-7,9-10,22H,8H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBUNNLIROHCDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC(C3=CSC=C3)(C4=CC=CS4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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